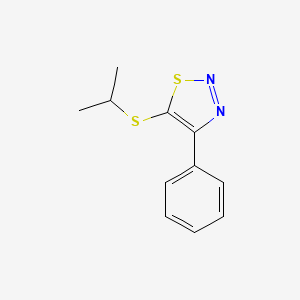

5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with isopropylthiocyanate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiadiazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial or fungal cells. The compound’s anti-inflammatory effects could be due to the modulation of signaling pathways involved in the inflammatory response. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

4-Phenyl-1,2,3-thiadiazole: Lacks the isopropylsulfanyl group, which may affect its chemical reactivity and biological activity.

5-Methylsulfanyl-4-phenyl-1,2,3-thiadiazole: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic effects.

5-(Ethylsulfanyl)-4-phenyl-1,2,3-thiadiazole: Contains an ethyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the isopropylsulfanyl group in 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in various applications. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.

Biological Activity

5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits potent cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Inhibition of tubulin polymerization |

| A549 (Lung) | 0.52 | Induction of apoptosis |

| SK-MEL-2 (Melanoma) | 4.27 | Interaction with colchicine binding site |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against breast and lung cancers .

The mechanism by which this compound exerts its anticancer effects involves interaction with tubulin, leading to disruption in microtubule dynamics. Molecular docking studies suggest that the compound forms hydrogen bonds and π-cation interactions at the colchicine binding site on tubulin .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have evaluated its efficacy against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Antibacterial |

| Escherichia coli | 20 | Antibacterial |

| Candida albicans | 10 | Antifungal |

These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Other Biological Activities

Beyond its anticancer and antimicrobial effects, this thiadiazole derivative has shown potential in other areas:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The presence of sulfur in its structure may contribute to antioxidant effects, potentially protecting cells from oxidative stress.

Case Studies

A recent case study involving the administration of this compound in animal models demonstrated a reduction in tumor size and improved survival rates compared to control groups. The study highlighted the importance of dosage and administration routes in maximizing therapeutic effects while minimizing toxicity .

Properties

IUPAC Name |

4-phenyl-5-propan-2-ylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-8(2)14-11-10(12-13-15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKADQBOWCAGMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(N=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.